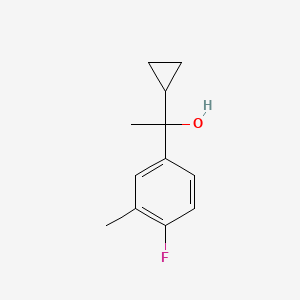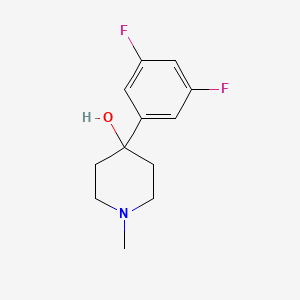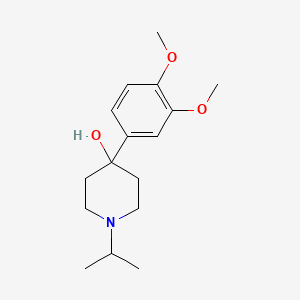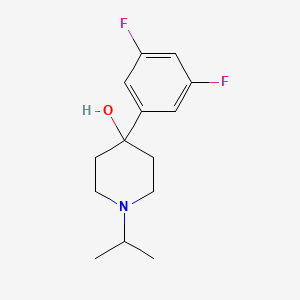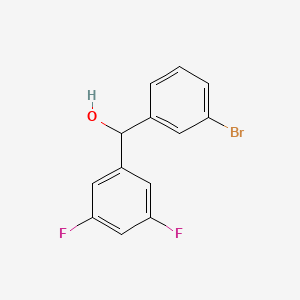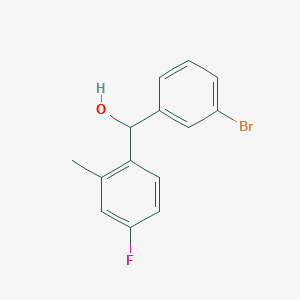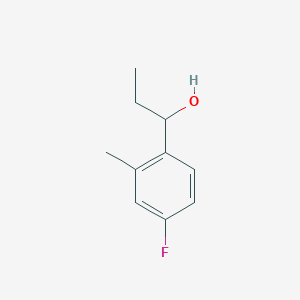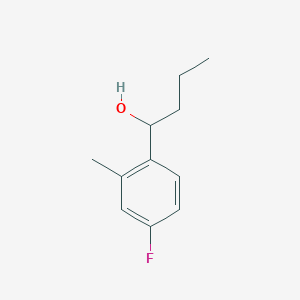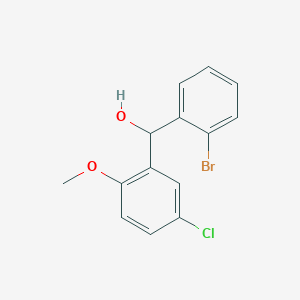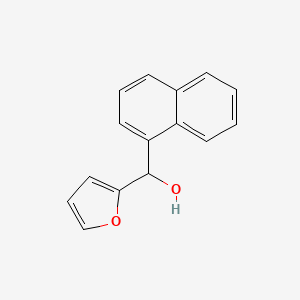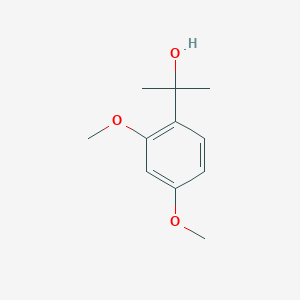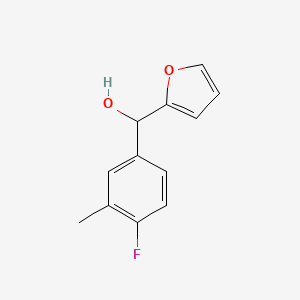
4-Fluoro-3-methylphenyl-(2-furyl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Fluoro-3-methylphenyl-(2-furyl)methanol is an organic compound characterized by a fluorine atom and a methyl group attached to a phenyl ring, which is further connected to a furan ring through a methanol group
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the following:
Friedel-Crafts Alkylation: This involves the reaction of 4-fluoro-3-methylphenol with furfural in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
Grignard Reaction: The Grignard reagent derived from 4-fluoro-3-methylphenyl magnesium bromide can be reacted with furan-2-carbaldehyde to form the desired product.
Reductive Amination: This method involves the reaction of 4-fluoro-3-methylphenyl-(2-furyl)methanol with an amine in the presence of a reducing agent such as sodium cyanoborohydride (NaBH3CN).
Industrial Production Methods: Industrial production of this compound typically involves large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Types of Reactions:
Oxidation: The compound can undergo oxidation to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst are often used.
Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) are used for electrophilic substitution, while nucleophilic substitution can be achieved using sodium hydroxide (NaOH).
Major Products Formed:
Oxidation: 4-Fluoro-3-methylphenyl-(2-furyl)carboxylic acid
Reduction: 4-Fluoro-3-methylphenyl-(2-furyl)amine
Substitution: 4-Fluoro-3-methylphenyl-(2-furyl) bromide
Scientific Research Applications
4-Fluoro-3-methylphenyl-(2-furyl)methanol has various applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibitors and receptor binding assays.
Medicine: It has potential therapeutic applications, including anti-inflammatory and anticancer properties.
Industry: It is utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism by which 4-Fluoro-3-methylphenyl-(2-furyl)methanol exerts its effects involves interactions with specific molecular targets and pathways. For example, in medicinal applications, it may inhibit certain enzymes or bind to receptors, leading to therapeutic effects. The exact mechanism can vary depending on the context of its use.
Comparison with Similar Compounds
4-Fluoro-3-methylphenyl-(2-furyl)methanol is unique due to its specific structural features. Similar compounds include:
3-Fluoro-4-methylphenyl-(2-furyl)methanol: Similar structure but with a different position of the fluorine atom.
4-Fluoro-2-methylphenyl-(2-furyl)methanol: Different position of the methyl group.
4-Fluoro-3-methylphenyl-(3-furyl)methanol: Different position of the furan ring.
These compounds may exhibit similar properties but differ in their reactivity and biological activity due to the variations in their structures.
Properties
IUPAC Name |
(4-fluoro-3-methylphenyl)-(furan-2-yl)methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11FO2/c1-8-7-9(4-5-10(8)13)12(14)11-3-2-6-15-11/h2-7,12,14H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYDQEBHTXTWTPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(C2=CC=CO2)O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11FO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
